1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one
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Overview
Description
1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family.
Preparation Methods
The synthesis of 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one typically involves the reaction of indole with ethyl ketone under specific conditions. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-5-nitro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for binding to multiple receptors, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-Ethyl-5-nitro-2,3-dihydro-1H-indol-2-one can be compared with other indole derivatives such as:
1-Methyl-5-nitro-2,3-dihydro-1H-indol-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-amino-2,3-dihydro-1H-indol-2-one: Similar structure but with an amino group instead of a nitro group.
1-Ethyl-5-chloro-2,3-dihydro-1H-indol-2-one: Similar structure but with a chloro group instead of a nitro group.
Properties
CAS No. |
142272-13-7 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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